REACTION_CXSMILES
|
C(C1[CH:15]=[CH:14][C:6]([C:7]([N:9]([CH2:12][CH3:13])[CH2:10][CH3:11])=[O:8])=[C:5]([F:16])[CH:4]=1)#N.C1COCC1.CO.[OH-].[Na+].CC[O:28][C:29]([CH3:31])=[O:30]>>[CH2:12]([N:9]([CH2:10][CH3:11])[C:7]([C:6]1[CH:14]=[CH:15][C:31]([C:29]([OH:28])=[O:30])=[CH:4][C:5]=1[F:16])=[O:8])[CH3:13] |f:3.4|
|
Name
|
4-cyano-N,N-diethyl-2-fluoro-benzamide
|
Quantity
|
1.75 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC(=C(C(=O)N(CC)CC)C=C1)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
WASH
|
Details
|
washed with 2 M HCl solution
|
Type
|
CUSTOM
|
Details
|
The organics were separated
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(C(=O)C1=C(C=C(C(=O)O)C=C1)F)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.91 g | |
YIELD: PERCENTYIELD | 66% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |